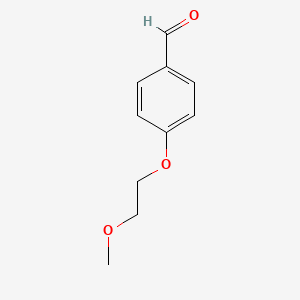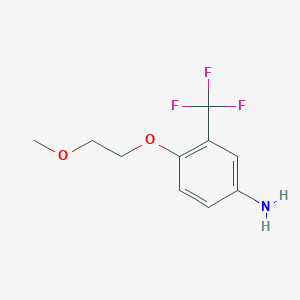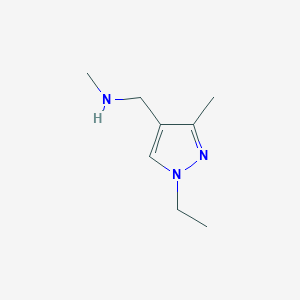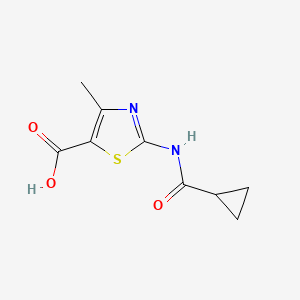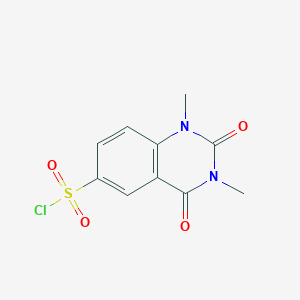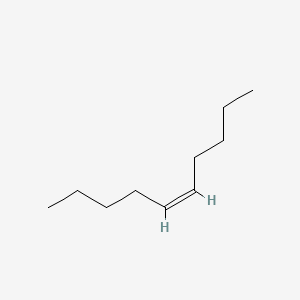
cis-5-Decene
概要
説明
cis-5-Decene: is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is a colorless liquid at room temperature and is used in various chemical applications.
科学的研究の応用
cis-5-Decene has various applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis, particularly in the production of other alkenes and functionalized compounds.
Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.
作用機序
Target of Action
cis-5-Decene is a chemical compound with the molecular formula C10H20
Biochemical Pathways
It has been found in the urine of rats treated with hypoglycin a, suggesting it might be involved in the metabolism of this compound
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It’s important to note that these effects would typically involve changes in cellular processes or functions as a result of the compound’s interaction with its targets .
Action Environment
Such factors could include temperature, pH, and the presence of other compounds or substances .
Safety and Hazards
Cis-5-Decene is classified as a flammable liquid and vapor, and it may be fatal if swallowed and enters airways . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is recommended when handling this compound .
将来の方向性
The future directions in the study and application of cis-5-Decene could involve exploring more efficient and sustainable methods of synthesis. Additionally, understanding the influence of the double bond position on the oxidation of decene isomers at high pressures and temperatures could open up new avenues for research .
生化学分析
Biochemical Properties
Cis-5-Decene plays a significant role in various biochemical reactions due to its structure and reactivity. In biochemical systems, this compound can interact with enzymes such as cytochrome P450 monooxygenases, which are involved in the oxidation of organic substances. These enzymes facilitate the addition of an oxygen atom to this compound, converting it into more reactive epoxides or alcohols. This interaction is crucial for the metabolism and detoxification of hydrocarbons in biological systems .
Cellular Effects
Moreover, this compound can modulate gene expression by interacting with nuclear receptors that regulate transcription. These interactions can lead to changes in the expression of genes involved in metabolism, detoxification, and cellular stress responses . The compound’s effects on cellular metabolism include alterations in lipid metabolism, potentially impacting energy production and storage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can bind to other biomolecules, causing modifications that alter their function. For example, the epoxidation of this compound can result in the formation of epoxides that interact with DNA, proteins, and lipids, potentially leading to cellular damage or signaling changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation and polymerization when exposed to air and light. These degradation processes can lead to the formation of peroxides and other reactive species that may have different biological effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites. Threshold effects have been observed, where a certain concentration of this compound is required to elicit significant biological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of epoxides and alcohols. These metabolites can further undergo conjugation reactions with glutathione, sulfate, or glucuronic acid, facilitating their excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Alkynes: One common method to synthesize cis-5-Decene is through the partial hydrogenation of 5-decyne.
Olefin Metathesis: Another method involves the cross-metathesis of ethyl oleate with 5-decene, which can produce a mixture of cis and trans isomers.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 5-decyne using a Lindlar catalyst. This method is preferred due to its efficiency and selectivity in producing the desired cis isomer.
化学反応の分析
Types of Reactions:
Oxidation: cis-5-Decene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Although this compound is already an alkene, it can be fully hydrogenated to decane using catalysts like palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens such as bromine or chlorine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation, osmium tetroxide for dihydroxylation.
Reduction: Palladium on carbon for full hydrogenation.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products:
Epoxides: Formed from the oxidation of the double bond.
Diols: Formed from the dihydroxylation of the double bond.
Dihalides: Formed from the halogenation of the double bond.
類似化合物との比較
trans-5-Decene: The trans isomer of 5-Decene, where the hydrogen atoms are on opposite sides of the double bond.
1-Decene: An alkene with the double bond at the first carbon atom.
2-Decene: An alkene with the double bond at the second carbon atom.
Comparison:
cis-5-Decene vs. trans-5-Decene: The cis isomer has a higher boiling point and different reactivity compared to the trans isomer due to the spatial arrangement of the hydrogen atoms.
This compound vs. 1-Decene and 2-Decene: The position of the double bond in this compound affects its chemical properties and reactivity compared to 1-Decene and 2-Decene. The location of the double bond influences the compound’s stability and the types of reactions it can undergo.
特性
IUPAC Name |
(Z)-dec-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSXESKOOOTOV-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896841 | |
| Record name | Cis-5-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7433-78-5 | |
| Record name | (5Z)-5-Decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7433-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Decene, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cis-5-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cis-5-decene in understanding atmospheric chemistry?
A1: this compound, as a symmetrical alkene, serves as a valuable model compound in studying the reactions of alkenes with atmospheric oxidants like ozone. Research has shown that the gas-phase reaction of ozone with this compound in purified air, with cyclohexane added to scavenge hydroxyl radicals, primarily yields the expected primary carbonyls. The study further identified secondary carbonyls, providing insights into the subsequent reactions of the initially formed biradicals. These findings contribute to a deeper understanding of ozone-alkene reactions in the atmosphere.
Q2: How is this compound used as a model compound in studying ene reactions?
A2: this compound serves as a useful model alkene for investigating ene reactions, particularly those relevant to lipid modifications. Studies exploring the ene additions of various reagents, including azo compounds like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and N-sulfmyl-p-toluenesulfonamide (TosNSO), to this compound, provide valuable spectral data and insights into the regio- and stereochemistry of these reactions. This information is then extrapolated to understand the modification of more complex lipids like jojoba oil and vegetable oils.
Q3: How does the cis configuration of the double bond in this compound influence its reactivity in olefin metathesis?
A3: The cis configuration in this compound plays a crucial role in achieving high Z-selectivity in olefin metathesis reactions catalyzed by specific molybdenum alkylidene complexes. For instance, the reaction of 1-hexene in the presence of a bulky molybdenum imido alkylidene catalyst yields 95% this compound. This high selectivity is attributed to the catalyst's structure, where the combination of a small imido ligand and a bulky alkoxide ligand forces the substrate's substituents to point in the same direction during each insertion step, favoring the formation of the cis isomer.
Q4: Can you elaborate on the use of this compound in understanding the structural properties of molecules using SERS?
A4: this compound serves as a model for the acyl chains found in lipids like 1,2-oleoyl-glycero-3-phosphocholine when studied using Surface-Enhanced Raman Spectroscopy (SERS). By analyzing the C=C stretching vibrations in the SERS spectra of this compound, researchers can gain valuable information about the orientation and order of lipid molecules within a bilayer. This method, coupled with computational modeling, enables the determination of parameters like the order parameter (SC=C), providing insights into the structural organization of lipid membranes.
Q5: What is the role of this compound in identifying metabolic disorders?
A5: While this compound itself is not directly implicated in metabolic disorders, its dicarboxylic acid derivative, this compound-1,10-dioic acid, was identified in unusually high concentrations in the urine of an infant with congenital lactic acidosis. The presence of this and other unusual dicarboxylic acids, likely a result of impaired beta-oxidation of fatty acids, served as a critical clue in diagnosing the metabolic condition. This case highlights the significance of identifying unusual metabolites like this compound derivatives in diagnosing metabolic disorders.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1353172.png)
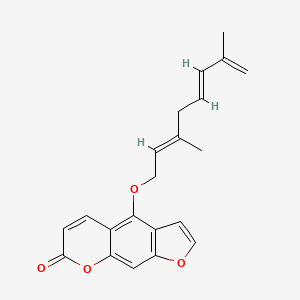
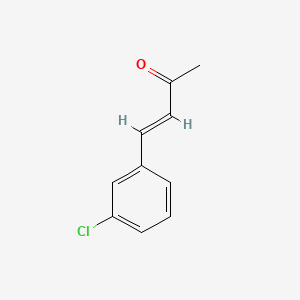
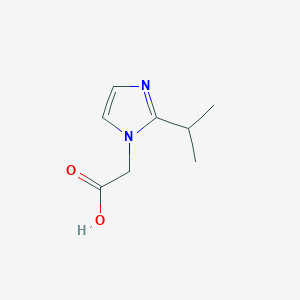
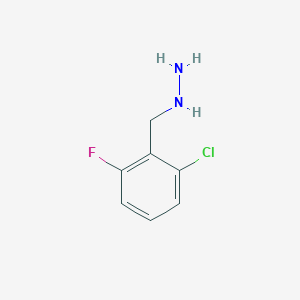
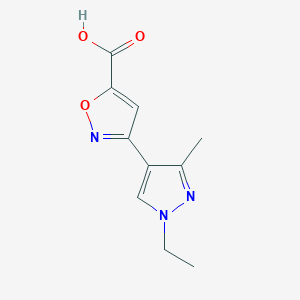

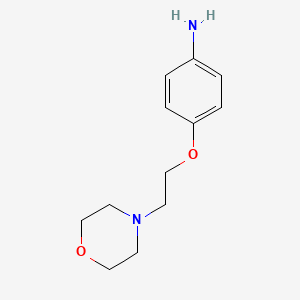
![1',5'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B1353195.png)
